5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide is a complex organic compound that features a unique combination of structural motifs.
Scientific Research Applications
5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly for its potential anticancer and antimicrobial properties.
Drug Discovery: The compound serves as a lead molecule in the development of new drugs targeting various diseases.
Materials Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as ck2 and gsk3β . These kinases play crucial roles in cellular signaling pathways, affecting cell growth, proliferation, and survival.
Mode of Action
It is suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition . This implies that the compound may interact with its targets, possibly through the formation of hydrogen bonds or other types of molecular interactions, leading to the inhibition of the kinase activity.
Biochemical Pathways
Given its potential inhibitory effect on kinases like ck2 and gsk3β , it can be inferred that it may impact pathways related to cell growth, proliferation, and survival. These kinases are involved in various cellular processes, including the regulation of the cell cycle, apoptosis, and cellular responses to DNA damage.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it is difficult to outline its impact on bioavailability. The design and development of green chemistry techniques, which consider factors like solubility and stability, can influence the pharmacokinetic properties of similar compounds .
Result of Action
Given its potential inhibitory effect on kinases like ck2 and gsk3β , it can be inferred that it may inhibit cell growth and proliferation, and possibly induce cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazol-2-yl derivative . This intermediate can then be further reacted with phenyl isothiocyanate and triethylamine in dichloromethane to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: These compounds share a similar five-membered ring structure with one oxygen and one nitrogen atom.
Indole Derivatives: Indole compounds also feature a fused ring system and have diverse biological activities.
Thiazole Derivatives: These compounds contain a thiazole ring and are known for their medicinal properties.
Uniqueness
What sets 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide apart is its combination of structural motifs, which confer unique chemical and biological properties. This makes it a valuable compound in various fields of research and development.
Properties
IUPAC Name |
5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(20-17-19-12-8-4-5-9-14(12)23-17)16-18-10-13(22-16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAADOLWXWCBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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